Chemical structure and properties of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
Chemical structure and properties of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
An In-depth Technical Guide to 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine, a heterocyclic compound featuring a 3-nitropyridine core symmetrically substituted with two morpholine rings. Due to the limited direct literature on this specific molecule, this document leverages established chemical principles and data from analogous structures to present a robust guide for researchers. The guide details a plausible and efficient synthetic pathway via nucleophilic aromatic substitution (SNAr) starting from 2,6-dichloro-3-nitropyridine. It further provides predicted physicochemical properties and a thorough, predicted spectroscopic profile, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, to aid in its identification and characterization. Finally, the guide explores the compound's potential chemical reactivity and its prospective applications, particularly as a scaffold in medicinal chemistry and drug discovery, drawing parallels with other biologically active morpholine and nitropyridine derivatives.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The morpholine ring is one such scaffold, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules, including enhancing aqueous solubility and metabolic stability[][2]. Morpholine is a versatile heterocycle incorporated into numerous approved drugs, exhibiting a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects[3][4].
Similarly, the pyridine ring system is a fundamental component of many natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups[][2]. The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, activating it towards nucleophilic substitution and serving as a versatile chemical handle for further synthetic transformations[5][6].
The title compound, 4-(6-morpholino-3-nitro-2-pyridyl)morpholine, represents a unique convergence of these two key motifs. Its structure suggests potential for novel biological activity and offers a platform for the development of new chemical entities. This guide serves as a foundational resource for scientists, providing a detailed examination of its synthesis, predicted analytical characteristics, and potential utility.
Synthesis and Mechanism
The most logical and efficient pathway to synthesize 4-(6-morpholino-3-nitro-2-pyridyl)morpholine is through the sequential nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated nitropyridine precursor. 2,6-Dichloro-3-nitropyridine is the ideal starting material due to its high reactivity and commercial availability[7][8].
Overview of the Synthetic Strategy
The synthesis is a two-step, one-pot procedure commencing with the nitration of 2,6-dichloropyridine to yield the key intermediate, 2,6-dichloro-3-nitropyridine. This is followed by a double nucleophilic aromatic substitution reaction with morpholine to afford the final product.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine Precursor
The precursor is synthesized by the electrophilic nitration of 2,6-dichloropyridine using a mixed acid system.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and thermometer, carefully add 80 mL of concentrated sulfuric acid[8].
-
Addition of Starting Material: Cool the sulfuric acid in an ice bath and slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine while maintaining the temperature below 10°C[8].
-
Nitration: To this solution, carefully and portion-wise add 10.1 g (0.1 mol) of potassium nitrate. The rate of addition should be controlled to keep the temperature below 10°C[8].
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65°C and maintain for 2-4 hours[8][9]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring[8].
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral[8].
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 2,6-dichloro-3-nitropyridine as a pale-yellow solid[9].
Step 2: Synthesis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
This step involves the displacement of both chlorine atoms by morpholine. The chlorine at the C2 position (ortho to the nitro group) is generally more reactive and is substituted first (kinetic product)[10][11]. The second substitution at C6 requires slightly more forcing conditions to yield the final di-substituted product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7][12].
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq), to the solution. Then, add morpholine (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate[7].
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 4-(6-morpholino-3-nitro-2-pyridyl)morpholine.
Structural Elucidation and Physicochemical Properties
Chemical Structure
Caption: Chemical structure of the title compound.
Physicochemical Properties
The key physicochemical properties are calculated and summarized below.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₈N₄O₄ | (Calculated) |
| Molecular Weight | 294.31 g/mol | (Calculated) |
| IUPAC Name | 4-(6-morpholino-3-nitro-2-pyridyl)morpholine | (Generated) |
| XLogP3 | ~1.5 | (Estimated based on analogs[13]) |
| Appearance | Expected to be a yellow crystalline solid | (Inferred) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform) | (Inferred) |
Spectroscopic and Analytical Characterization (Predicted Data)
While experimental spectra for this specific compound are not publicly available, a detailed prediction can be made based on the analysis of its structural components and data from similar molecules[13][14][15][16].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the two equivalent morpholine rings.
-
¹³C NMR: The carbon spectrum will show signals for the pyridine core and two signals for the carbons of the equivalent morpholine rings.
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Pyridine H-4, H-5 | 7.0 - 8.5 (Two doublets, J ≈ 8-9 Hz) | 115 - 140 |
| Morpholine -O-CH ₂- (8H) | 3.70 - 3.90 (triplet) | ~66-68 |
| Morpholine -N-CH ₂- (8H) | 3.30 - 3.50 (triplet) | ~48-52 |
| Pyridine C-NO₂ | - | ~145-150 |
| Pyridine C-N(morph) | - | ~155-160 |
Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.[14][17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be characterized by strong absorptions from the nitro group and vibrations from the morpholine and pyridine rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1530-1550 | Strong | Asymmetric NO₂ stretch[16] |
| ~1340-1360 | Strong | Symmetric NO₂ stretch[16] |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch (Morpholine) |
| ~1600, ~1480 | Medium | Aromatic C=C and C=N stretching |
| ~1250 | Strong | Aryl C-N stretch |
| ~1115 | Strong | C-O-C ether stretch (Morpholine) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 294 | [M]⁺˙, Molecular Ion |
| 248 | [M - NO₂]⁺, Loss of nitro group |
| 208 | [M - C₄H₈NO]⁺, Loss of a morpholine radical |
| 178 | [M - NO₂ - C₃H₆O]⁺, Subsequent fragmentation |
Standard Analytical Protocols
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[14].
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Use standard parameters for spectral width, number of scans, and relaxation delay[15].
FT-IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with spectroscopic grade KBr and pressing it into a disk. Alternatively, use an ATR accessory for direct analysis of the solid[16].
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹[16].
Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate[18].
-
Acquisition: Inject the sample into a GC-MS system operating in EI mode (70 eV). Use a standard temperature program for the GC to ensure good separation[18].
Chemical Reactivity and Potential Applications
Key Reactive Sites and Potential Transformations
The chemical functionality of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine is dictated by its three core components.
Caption: Key potential chemical transformation of the title compound.
The most significant reactive handle is the nitro group . It can be readily reduced to a primary amine (3-amino-2,6-dimorpholinopyridine) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline derivative is a valuable intermediate for constructing a diverse library of compounds through reactions such as acylation, sulfonylation, and diazotization.
Insights for Drug Discovery and Development
The title compound is an attractive scaffold for therapeutic agent development. Pyridine derivatives are known to possess a wide array of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties[][2][4]. The presence of two morpholine groups is anticipated to confer favorable pharmacokinetic properties, potentially enhancing drug-likeness.
Given the established bioactivity of related structures, 4-(6-morpholino-3-nitro-2-pyridyl)morpholine and its derivatives, particularly the 3-amino analog, warrant investigation in various therapeutic areas. Screening for activity against cancer cell lines, bacterial and fungal strains, and inflammatory pathway targets would be a logical starting point for exploring the potential of this chemical scaffold.
Conclusion
4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a synthetically accessible and chemically versatile heterocyclic compound. This guide provides a robust, albeit predictive, framework for its synthesis and characterization based on well-understood principles of organic chemistry. The combination of a reactive nitropyridine core with two pharmacologically advantageous morpholine moieties makes this molecule a promising and unexplored scaffold for the development of novel therapeutic agents. The detailed protocols and predicted data herein should empower researchers to synthesize, identify, and further investigate this compound and its derivatives in the pursuit of new discoveries in medicinal chemistry.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dichloro-3-Nitropyridine and 2-Chloro-5.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- PubChem. (n.d.). 2-Morpholino-5-nitropyridine.
- BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
- PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- BenchChem. (2025). A Comprehensive Guide to the Applications of 2,6-Dichloro-3-nitropyridine in Synthetic Chemistry.
- ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
- PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
- Supporting Materials. (n.d.).
- PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- PMC. (n.d.). 2,6-Dichloro-3-nitropyridine.
- MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
- BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
- BenchChem. (2025). detailed synthesis protocol for 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine.
- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- BenchChem. (2025). strategies to avoid byproduct formation in 2,6-dichloro-3-nitropyridine reactions.
- Googleapis.com. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES.
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- ResearchGate. (n.d.). (PDF) 2,6-Dichloro-3-nitropyridine.
- ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.
- PubMed. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry.
- PubMed. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum....
- PMC. (n.d.). Mass Spectrometry-Based Quantification of Pseudouridine in RNA.
- Source providing information on synthesis process improvement. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
- Source providing information on synthetic routes. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- PubMed. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry.
Sources
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Morpholino-5-nitropyridine | C9H11N3O3 | CID 96872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
